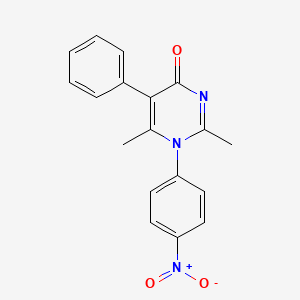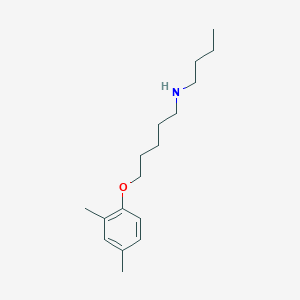
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. This compound can also inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. This compound can also increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, including its use in treating neurodegenerative diseases, studying its effects on other cellular pathways, and optimizing its synthesis and administration methods. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
In conclusion, 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone is a compound that has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further studies are needed to determine its optimal dosage and administration methods and its potential as a therapeutic agent in humans.
Synthesemethoden
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with guanidine carbonate. This method has been optimized to produce high yields of 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone with high purity and has been used in many scientific studies.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-(4-nitrophenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(11-9-15)21(23)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYFKKRNFXWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-(4-nitrophenyl)-5-phenyl-1 h-pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)


![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)

![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)